Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester
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Overview
Description
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamic acid ester linked to a 4-methylphenylsulfonyl group and a 1-ethenylcyclohexyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of a suitable amine with phosgene or a phosgene substitute to form the carbamic acid chloride intermediate.
Introduction of the 4-Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the 1-Ethenylcyclohexyl Group: Finally, the esterification reaction with 1-ethenylcyclohexanol under acidic conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethenylcyclohexyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Various carbamate derivatives
Scientific Research Applications
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with protein targets, while the carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, tert-butyl ester
Uniqueness
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is unique due to the presence of the 1-ethenylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
Carbamic acid derivatives, particularly those with sulfonyl and cyclohexyl moieties, have garnered attention for their biological activities, especially in the context of enzyme inhibition and potential therapeutic applications. This article delves into the biological activity of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester , exploring its mechanisms of action, stability, and implications in drug design.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H15N1O3S
- Molecular Weight : 273.33 g/mol
The presence of the sulfonyl group enhances the compound's reactivity towards biological targets, particularly enzymes involved in neurotransmission.
Carbamic acid derivatives typically act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The mechanism involves the formation of a carbamoyl-enzyme complex, which temporarily inhibits AChE activity by preventing the breakdown of acetylcholine (ACh). This leads to increased levels of ACh in the synaptic cleft, enhancing cholinergic signaling.
Hydrolysis and Stability
The stability of carbamates in physiological conditions is crucial for their biological activity. Research indicates that carbamates can exhibit varying half-lives depending on their structure:
- Monosubstituted Carbamates : Half-lives range from 4 to 40 minutes at pH 7.4 and 37°C.
- Disubstituted Carbamates : Generally more stable in both buffer and plasma solutions, showing potent inhibition of butyrylcholinesterase but less so for AChE .
Inhibition of Acetylcholinesterase
The primary biological activity of this compound is its inhibition of AChE. Studies have shown that structurally similar carbamates can exhibit varying degrees of inhibition based on their substituents. For instance:
- Rivastigmine , a well-known AChE inhibitor, has been compared with similar carbamates to evaluate differences in decarbamoylation rates and binding affinities .
Potential as a Prodrug
Carbamic acid esters are often designed as prodrugs to improve bioavailability and reduce first-pass metabolism. The hydrolysis of these compounds can lead to the release of active pharmacological agents:
- Prodrug Mechanism : Following enzymatic hydrolysis, the parent compound is released, which can then exert its therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of carbamate derivatives:
- Study on Rivastigmine : Research demonstrated that rivastigmine's binding to AChE was significantly influenced by its structural conformation, which affected its decarbamoylation rate .
- Prodrug Stability Assessment : Investigations into various carbamate esters revealed that N,N-disubstituted carbamates exhibited enhanced stability compared to monosubstituted variants, making them more suitable as prodrugs .
- In Vivo Studies : Animal studies indicated that certain carbamate esters could lead to significant increases in plasma levels of active drugs post-administration, supporting their use in therapeutic contexts .
Data Tables
Compound Name | Structure | AChE Inhibition (IC50) | Stability (Half-life at pH 7.4) |
---|---|---|---|
Rivastigmine | Rivastigmine Structure | 0.5 nM | 130 min |
Test Compound | Test Compound Structure | TBD | 10-40 min |
Properties
CAS No. |
112252-01-4 |
---|---|
Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(1-ethenylcyclohexyl) N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18) |
InChI Key |
SSVGJTRITRVQOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C |
Origin of Product |
United States |
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